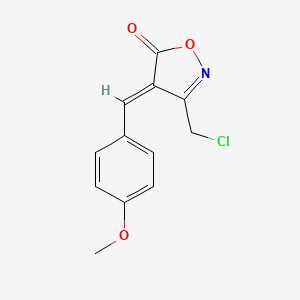

(4E)-3-(Chloromethyl)-4-(4-methoxybenzylidene)-isoxazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-3-(Chloromethyl)-4-(4-methoxybenzylidene)-isoxazol-5(4H)-one, also known as CMBI, is a heterocyclic compound with a five-membered ring structure. It is a type of isoxazole, which is a class of compounds that are known for their versatility and wide range of applications. CMBI has been used in various scientific research applications, including as a model compound for studying the mechanism of action of drugs, as a fluorescent sensor and as a potential therapeutic agent.

Scientific Research Applications

Crystallographic and Theoretical Studies

Research on similar arylidene-isoxazolone compounds, such as 3-phenyl-4-(2,4,6-trimethoxybenzylidene)isoxazol-5(4H)-one, involves crystallographic and theoretical studies. These studies, including X-ray diffraction and density functional theory (DFT) methods, offer insights into the molecular geometry, vibrational frequencies, atomic orbitals, and potential electrostatic maps of these compounds (Brancatelli et al., 2011).

Green Synthesis and DFT Study

The synthesis of isoxazol-5(4H)-one derivatives, including those with 4-arylmethylene groups, can be achieved in a green and efficient manner using water and antimony trichloride as a catalyst. A DFT study on these compounds can provide insights into their structural parameters, vibrational frequencies, molecular electrostatic potential, and more (Pourmousavi et al., 2018).

Photophysical Behavior Characterization

The photophysical behavior of DFHBI and its derivatives, which share a similar benzylidene-isoxazolone structure, can be characterized to understand their fluorescence properties. Studies in various solvent environments are key to understanding solvent-dependent properties such as absorption and emission spectra (Santra et al., 2019).

Nonlinear Optical Crystals

Isoxazolone-based compounds like (Z)-4-(4-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one have applications in the field of nonlinear optics (NLO). Their large second harmonic generation effect makes them suitable for photonics and other NLO applications (Zhang et al., 2015).

Corrosion Inhibition

Isoxazole derivatives such as (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one (IOD) have been studied as corrosion inhibitors for mild steel in acidic mediums. Their efficacy in preventing corrosion, along with their adsorption behavior, makes them significant in material science (Aslam et al., 2020).

properties

IUPAC Name |

(4E)-3-(chloromethyl)-4-[(4-methoxyphenyl)methylidene]-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-16-9-4-2-8(3-5-9)6-10-11(7-13)14-17-12(10)15/h2-6H,7H2,1H3/b10-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRMQQWIXCXOJT-UXBLZVDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=NOC2=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/2\C(=NOC2=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4E)-3-(Chloromethyl)-4-(4-methoxybenzylidene)-isoxazol-5(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1359454.png)